molecular formula C12H21NO3 B2589383 Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate CAS No. 2209079-28-5

Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate

Cat. No. B2589383
CAS RN: 2209079-28-5
M. Wt: 227.304
InChI Key: DEEDBOSBYCMZBM-VHSXEESVSA-N
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Description

Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, commonly known as TBOA, is a chemical compound that has been widely used in scientific research. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in the regulation of glutamate neurotransmission in the central nervous system.

Scientific Research Applications

Enantioselective Synthesis

The compound plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its crystal structure confirming the relative substitution of the cyclopentane ring, which is integral for the synthesis of biologically relevant molecules (Ober et al., 2004).

Atmospheric CO2 Fixation

A notable application includes the cyclizative atmospheric CO2 fixation by unsaturated amines under mild conditions, efficiently leading to cyclic carbamates. This process utilizes tert-butyl hypoiodite (t-BuOI), highlighting the compound's role in environmental chemistry and sustainable synthesis approaches (Takeda et al., 2012).

Stereoselective Route for Isomers

An efficient stereoselective route was developed for the preparation of stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple cyclohexene-1-carboxylic acid. This methodology facilitates the synthesis of factor Xa inhibitors, showcasing the compound's versatility in medicinal chemistry (Wang et al., 2017).

Synthesis of Spirocyclopropanated Analogues

The synthesis of spirocyclopropanated analogues of insecticides demonstrates the compound's utility in developing novel agrochemicals. The key step involves cocyclization of a protected (1-aminocyclopropyl)methyl derivative, indicating its significance in synthetic organic chemistry (Brackmann et al., 2005).

Detection of Volatile Acid Vapors

In materials science, benzothiazole modified carbazole derivatives, including those with a tert-butyl moiety, have been synthesized for the detection of volatile acid vapors. This application emphasizes the compound's role in developing advanced sensory materials for environmental monitoring (Sun et al., 2015).

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(10)7-8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEDBOSBYCMZBM-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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